![molecular formula C10H7BrF4O2 B2761737 Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate CAS No. 2253631-16-0](/img/structure/B2761737.png)
Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate is an organic compound that features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures are often used in suzuki–miyaura cross-coupling reactions .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, a metal catalyst facilitates the transfer of an organic group from a metal to a suitable electrophile .
Biochemical Pathways
It’s known that suzuki–miyaura cross-coupling reactions, which this compound may be involved in, play a crucial role in the synthesis of various biologically active compounds .
Pharmacokinetics
The compound’s physical and chemical properties, such as its boiling point and density , may influence its bioavailability.
Result of Action
It’s worth noting that the compound’s potential involvement in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s reactivity may be influenced by its physical and chemical properties, such as its boiling point and density .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 4-fluoro-3-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then reacted with methyl acetate under acidic or basic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions typically occur under mild conditions with the use of a suitable solvent.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or ethers, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-3-formylbenzoate
- 4-Bromo-α,α,α-trifluorotoluene
Uniqueness
Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound particularly useful in the design of molecules with specific reactivity and binding characteristics.
Properties
IUPAC Name |
methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c1-17-9(16)8(11)5-2-3-7(12)6(4-5)10(13,14)15/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAHFYZHVAMYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-chloro-4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2761654.png)
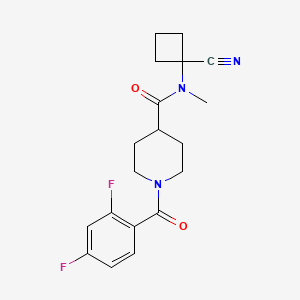
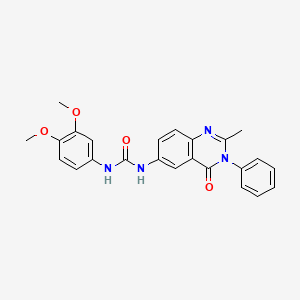
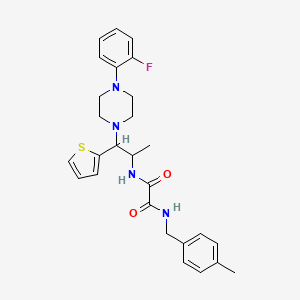
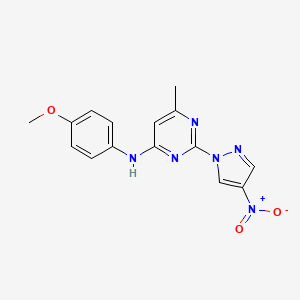
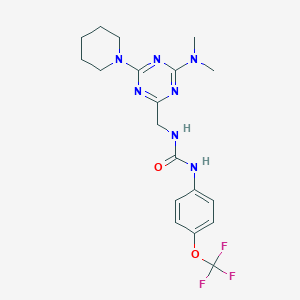
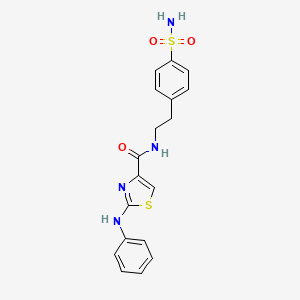
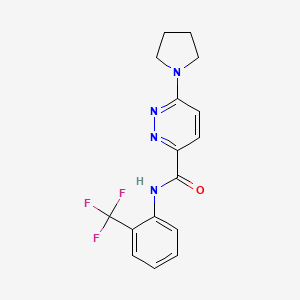
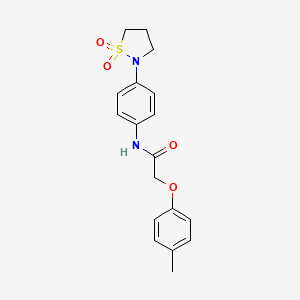
![3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2761673.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)
![1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B2761675.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2761676.png)
![1-(5-Chloro-2-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2761677.png)
